N,O-Bis(trimethylsilyl)trifluoroacetamide
Overview
Description
N,O-Bis(trimethylsilyl)trifluoroacetamide is an organosilicon compound widely used in analytical chemistry. It is a colorless liquid that is highly sensitive to traces of water or alcohols. This compound is primarily utilized as a derivatization reagent to convert hydroxyl groups into trimethylsilyl ether groups, facilitating the analysis of various compounds through gas chromatography and mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,O-Bis(trimethylsilyl)trifluoroacetamide is synthesized through the reaction of trifluoroacetic acid with hexamethyldisilazane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
CF3COOH+(CH3
Properties
IUPAC Name |
trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18F3NOSi2/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOBLONWWXQEBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F3NOSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015789 | |
Record name | N,O-Bis(trimethylsilyl)trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | N,O-Bis(trimethylsilyl)trifluoroacetamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18374 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
25561-30-2 | |
Record name | Bis(trimethylsilyl)trifluoroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25561-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsilyl 2,2,2-trifluoro-N-(trimethylsilyl)acetimidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025561302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,O-Bis(trimethylsilyl)trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl 2,2,2-trifluoro-N-(trimethylsilyl)acetimidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of BSTFA?
A1: The molecular formula of BSTFA is C8H18F3NOSi2, and its molecular weight is 257.4 g/mol.
Q2: How does BSTFA interact with its target molecules?
A2: BSTFA acts as a silylating agent. It replaces active hydrogens (e.g., in -OH, -COOH, -NH2 groups) in target molecules with trimethylsilyl (TMS) groups. This derivatization process often enhances the volatility and thermal stability of the target compounds, making them suitable for GC analysis. [, , , ]
Q3: Why is silylation important in analytical techniques like GC-MS?
A3: Many organic compounds, especially those with polar functional groups, are not volatile enough or decompose at high temperatures, making them unsuitable for direct GC analysis. Silylation with BSTFA converts these compounds into more volatile and thermally stable derivatives, enabling their separation and detection by GC-MS. [, , , ]
Q4: What are some common applications of BSTFA in analytical chemistry?
A4: BSTFA finds extensive use in analyzing various compounds, including:
- Environmental pollutants: BSTFA derivatization helps determine the presence and concentration of various pollutants in water and soil samples. For example, it's been used to analyze phenolic brominated flame retardants [], chlorinated acid herbicides [], alkylphenol metabolites [], and estrogens [, ].
- Pharmaceuticals and metabolites: BSTFA allows the analysis of drugs and their metabolites in biological samples like blood and urine. Examples include the determination of methadone, heroin and their metabolites in hair [], methylmalonic acid in serum [], and ethambutol in biological fluids [].
- Food contaminants: BSTFA derivatization enables the analysis of contaminants like patulin in apple juice [] and pesticide residues in edible oils [].
- Tobacco components: BSTFA is used to analyze various components in tobacco, such as volatile and semi-volatile organic acids [], phytosterols [], and saccharides, propylene glycol, and glycerin [].
Q5: How does the presence of a catalyst affect the reaction of BSTFA with target molecules?
A5: Adding a catalyst, such as trimethylchlorosilane (TMCS), can significantly enhance the reactivity of BSTFA. This allows for faster and more complete derivatization reactions, even at lower temperatures. [, , , ]
Q6: How does the choice of solvent affect BSTFA derivatization?
A8: The solvent choice can significantly influence the efficiency and selectivity of BSTFA derivatization. Some solvents, like pyridine, can act as catalysts, while others may interfere with the reaction or the subsequent GC analysis. [, , , , ]
Q7: Are there any limitations to using BSTFA?
A7: While BSTFA is a versatile reagent, some limitations include:
- Moisture sensitivity: BSTFA readily hydrolyzes in the presence of moisture, forming trifluoroacetamide and hexamethyldisiloxane as byproducts. These byproducts can interfere with GC analysis, making anhydrous conditions essential for successful derivatization. [, , ]
- Limited stability of some derivatives: While silylation generally improves thermal stability, some TMS derivatives may have limited stability and should be analyzed promptly after preparation. [, ]
Q8: What are some alternatives to BSTFA for derivatization?
A8: Alternatives to BSTFA include:
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Similar reactivity to BSTFA, but its byproduct, N-methyltrifluoroacetamide, is more volatile and less likely to interfere with GC analysis. [, , ]
- Alkyl chloroformates: These reagents, like propyl chloroformate, offer an alternative derivatization strategy, particularly for analyzing compounds like cannabinoids in biological samples. []
Q9: What are the safety precautions when handling BSTFA?
A11: BSTFA is corrosive and moisture-sensitive. It should be handled with care using appropriate personal protective equipment, such as gloves and eye protection, in a well-ventilated area. Contact with skin or eyes should be avoided, and any spills should be cleaned up immediately according to established safety protocols. []
Q10: What is the environmental impact of BSTFA?
A12: While there's limited research on the specific environmental impact of BSTFA, responsible handling and disposal are crucial. It's essential to follow proper laboratory waste management practices and explore recycling options whenever possible. []
Q11: What are some future research directions related to BSTFA?
A11: Future research can focus on:
- Developing more efficient and selective silylation reagents: This could involve exploring novel catalysts and reaction conditions to improve derivatization efficiency and minimize byproduct formation. [, ]
- Expanding the applications of BSTFA derivatization: This includes exploring its use in analyzing emerging contaminants, developing novel analytical methods for challenging matrices, and optimizing its application in various fields like metabolomics and food safety. [, , , , , , , , , , , , ]
- Investigating the environmental fate and potential toxicity of BSTFA and its derivatives: This information is crucial for assessing the risks associated with its use and developing strategies for its safe and sustainable application. []
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